Deptramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deptramine, also known as desipramine, is a tricyclic antidepressant primarily used in the treatment of depression. It is a secondary amine tricyclic antidepressant and is structurally related to imipramine. This compound is known for its relatively selective inhibition of norepinephrine reuptake, which contributes to its antidepressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deptramine is synthesized through a multi-step process starting from iminodibenzyl. The synthesis involves the following key steps:
Formation of Iminodibenzyl: This is achieved by the cyclization of o-chlorobenzyl chloride with aniline.
Alkylation: The iminodibenzyl is then alkylated with 3-chloropropylamine to form desipramine.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Deptramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its N-oxide derivative.
Reduction: It can be reduced to form secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Deptramine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems, particularly norepinephrine and serotonin.
Medicine: Studied for its potential use in treating conditions like attention-deficit hyperactivity disorder (ADHD) and neuropathic pain.
Mechanism of Action
Deptramine exerts its effects primarily by inhibiting the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, this compound has weak inhibitory effects on serotonin reuptake and can block histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors .
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but with a tertiary amine group.
Nortriptyline: A secondary amine tricyclic antidepressant like deptramine but with different pharmacokinetic properties.
Amitriptyline: A tertiary amine tricyclic antidepressant with a broader spectrum of action.
Uniqueness of this compound
This compound is unique in its relatively selective inhibition of norepinephrine reuptake compared to other tricyclic antidepressants. This selectivity contributes to its distinct pharmacological profile and makes it a valuable compound in both clinical and research settings .
Properties
CAS No. |
22196-76-5 |
---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)ethanamine |
InChI |
InChI=1S/C19H23NO/c1-20(2)13-14-21-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3 |
InChI Key |
LSIPGCUGAIVNCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.